![molecular formula C21H20N2O4S2 B2823199 5-Phenyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide CAS No. 941934-72-1](/img/structure/B2823199.png)
5-Phenyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Phenyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another approach involves the use of trithiocarbonate anions (CS3 2-) generated in situ from CS2 and KOH in dimethyl sulfoxide. This method can be used for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .Molecular Structure Analysis
The molecular structure of thiophene-based compounds, including “this compound”, is characterized by a five-membered ring made up of one sulfur atom . This structure is considered a privileged heterocycle due to its wide range of properties and applications .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Other reactions include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Immunomodulatory Applications
Research into similar compounds has shown potential immunosuppressive activities. For instance, the synthesis of phenylheteroarylbutenamides and phenylbutenamides, employing methodologies that involve complex chemical reactions, has led to compounds displaying immunosuppressive activity towards proliferating T-lymphocytes. This suggests potential applications in modulating immune responses, which could be beneficial in treating autoimmune diseases or in organ transplantation (Axton et al., 1992).
Anticancer Activity
Another area of application is in the development of anticancer agents. For example, research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown significant cytotoxic activity against various human cancer cell lines. Such compounds have demonstrated the ability to induce apoptosis and arrest the cell cycle, indicating their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).
Synthesis of Drug-like Molecules
Research on the synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives explores the development of drug-like molecules using a carboxamidine dithiocarbamate linker. This highlights the compound's utility in generating pharmacologically active molecules with potential therapeutic applications (Park et al., 2009).
Antinociceptive Activity
Studies on N-Substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have investigated their antinociceptive (pain-relieving) activities. Such research underscores the potential of these compounds in developing new pain management therapies (Shipilovskikh et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, have shown significant antimicrobial activity. This suggests the compound's role in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Sowmya et al., 2018).
Mechanism of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
properties
IUPAC Name |
2-[4-(benzenesulfonyl)butanoylamino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c22-20(25)17-14-18(15-8-3-1-4-9-15)28-21(17)23-19(24)12-7-13-29(26,27)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2,(H2,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBMIHBMKZUZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.